1,5-Diaminoanthraquinone

Description

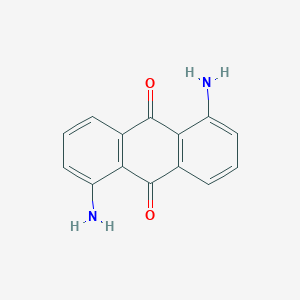

Structure

3D Structure

Properties

IUPAC Name |

1,5-diaminoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBVCOPVKXNMMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

111641-58-8 | |

| Record name | 9,10-Anthracenedione, 1,5-diamino-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111641-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1059602 | |

| Record name | 1,5-Diamino-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red odorless powder; [Alfa Aesar MSDS] | |

| Record name | 1,5-Diaminoanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19283 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

129-44-2 | |

| Record name | 1,5-Diaminoanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Diaminoanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-DIAMINOANTHRAQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-DIAMINOANTHRAQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,5-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Diamino-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-diaminoanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-DIAMINOANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZXX3HK358 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Diaminoanthraquinone for Researchers and Drug Development Professionals

An Introduction to 1,5-Diaminoanthraquinone

1,5-Diaminoanthraquinone, a synthetic organic compound, is a derivative of anthraquinone (B42736). Characterized by its deep red to brown-red crystalline powder form, this compound is of significant interest across various scientific and industrial domains.[1] Primarily, it serves as a crucial intermediate in the synthesis of a wide array of dyes and pigments.[1] Beyond its role in coloration, its unique chemical structure makes it a valuable building block in materials science and a subject of investigation in medicinal chemistry for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential biological activities, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

1,5-Diaminoanthraquinone possesses a planar tricyclic aromatic core structure of anthraquinone, with two amino groups substituted at the 1 and 5 positions. This specific arrangement of functional groups imparts distinct chemical and physical properties to the molecule.

Molecular Structure:

-

IUPAC Name: 1,5-diaminoanthracene-9,10-dione[2]

-

CAS Number: 129-44-2[2]

-

Molecular Formula: C₁₄H₁₀N₂O₂[2]

-

Molecular Weight: 238.24 g/mol [2]

The presence of amino groups and carbonyl groups allows for intramolecular hydrogen bonding, which contributes to the compound's stability and influences its spectroscopic and electronic properties.

Physicochemical Properties

A summary of the key physicochemical properties of 1,5-Diaminoanthraquinone is presented in the table below, compiled from various sources.

| Property | Value | References |

| Physical State | Red to brown-red crystalline powder | [1] |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Insoluble in water; Soluble in hot nitrobenzene; Slightly soluble in ethanol, ether, benzene, acetone, chloroform. | |

| Density | 1.1907 g/cm³ (rough estimate) | |

| Vapor Pressure | 3.17E-12 mmHg at 25°C |

Spectroscopic Data

The structural elucidation and characterization of 1,5-Diaminoanthraquinone are supported by various spectroscopic techniques.

| Spectroscopic Data | Key Features | References |

| ¹H NMR | Signals corresponding to the aromatic protons of the anthraquinone core and the protons of the amino groups. | [3] |

| ¹³C NMR | Resonances for the carbonyl carbons and the aromatic carbons of the fused ring system. | [2] |

| FTIR (KBr) | Characteristic peaks for N-H stretching of the amino groups, C=O stretching of the quinone carbonyls, and C=C stretching of the aromatic rings. | [4] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. | [2] |

Synthesis of 1,5-Diaminoanthraquinone

The primary industrial synthesis of 1,5-Diaminoanthraquinone involves the ammonolysis of 1,5-dinitroanthraquinone (B1294578). This reaction is typically carried out at elevated temperatures and pressures in an organic solvent.

Experimental Protocol: Ammonolysis of 1,5-Dinitroanthraquinone

This protocol describes a general procedure for the synthesis of 1,5-Diaminoanthraquinone.

Materials:

-

1,5-Dinitroanthraquinone

-

Toluene (B28343) (or another suitable organic solvent like xylene)[5]

-

Liquid ammonia[5]

-

Autoclave reactor

Procedure:

-

A mixture of 1,5-dinitroanthraquinone and toluene is charged into an autoclave.[5]

-

Liquid ammonia (B1221849) is added to the autoclave. The molar ratio of ammonia to dinitroanthraquinone is a critical parameter and can range from 20:1 to 40:1.[5]

-

The autoclave is sealed and heated to a temperature of 150°C. The pressure is maintained at approximately 50-60 atmospheres.[5]

-

The reaction mixture is stirred at this temperature and pressure for a period of 7 to 12 hours.[5]

-

After the reaction is complete, the autoclave is cooled to room temperature, and the pressure is carefully released.[5]

-

The reaction mixture is filtered to separate the solid product.[5]

-

The solid residue is washed with a small amount of the solvent (toluene) and then dried under vacuum to yield 1,5-Diaminoanthraquinone.[5]

Purification:

The crude product can be purified by recrystallization from a suitable solvent, such as aniline, ethanol, or acetic acid.

Biological Activity and Potential Signaling Pathways

While 1,5-Diaminoanthraquinone is primarily utilized in the dye and materials industries, the broader class of anthraquinone derivatives has been extensively studied for its diverse biological activities, including anticancer properties.[6] The cytotoxic effects of various anthraquinones have been demonstrated against a range of cancer cell lines.[6]

Anticancer Potential

Studies on structurally related diaminoanthraquinone derivatives have shown significant cytotoxic activity against various cancer cell lines, including liver and leukemia cells.[7] The cytotoxic mechanism of anthraquinones is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation.[8][9]

Hypothesized Signaling Pathway

Direct studies detailing the specific signaling pathways affected by 1,5-Diaminoanthraquinone are limited. However, based on research into other anthraquinone derivatives, a plausible mechanism of action involves the induction of cellular stress and the activation of apoptotic pathways. One such pathway is the Reactive Oxygen Species (ROS)/c-Jun N-terminal kinase (JNK) signaling cascade.

Reactive Oxygen Species (ROS) Generation: Many quinone-containing compounds can undergo redox cycling within cells, leading to the generation of ROS. An increase in intracellular ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering cell death pathways.

JNK Pathway Activation: The JNK pathway is a key signaling cascade that is activated in response to various cellular stresses, including oxidative stress. Activation of the JNK pathway can lead to the phosphorylation of downstream target proteins that regulate apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the cytotoxic effects of 1,5-Diaminoanthraquinone, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.

Materials:

-

Cancer cell line of interest (e.g., HeLa, HepG2)

-

Complete cell culture medium

-

1,5-Diaminoanthraquinone (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of 1,5-Diaminoanthraquinone in culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

1,5-Diaminoanthraquinone is a versatile chemical compound with established applications in the dye industry and emerging potential in materials science and medicinal chemistry. Its well-defined chemical structure and properties, along with established synthetic routes, make it an accessible compound for further research and development. While its specific biological signaling pathways are yet to be fully elucidated, the known activities of related anthraquinone derivatives suggest that it may possess interesting cytotoxic and anticancer properties, warranting further investigation by drug development professionals. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, characterize, and evaluate the biological effects of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,5-Diaminoanthraquinone | C14H10N2O2 | CID 8513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,5-DIAMINOANTHRAQUINONE(129-44-2) 1H NMR [m.chemicalbook.com]

- 4. 1,5-DIAMINOANTHRAQUINONE(129-44-2) IR Spectrum [chemicalbook.com]

- 5. US3933868A - Process for the preparation of 1,5- and 1,8-diamino-anthraquinone - Google Patents [patents.google.com]

- 6. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of induction of apoptosis by anthraquinone anticancer drugs aclarubicin and mitoxantrone in comparison with doxorubicin: relation to drug cytotoxicity and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

1,5-Diaminoanthraquinone CAS number 129-44-2 characterization

An In-depth Technical Guide to the Characterization of 1,5-Diaminoanthraquinone (CAS 129-44-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1,5-Diaminoanthraquinone (CAS 129-44-2), an organic compound significant in the fields of materials science, dye manufacturing, and as a versatile chemical intermediate.[1][2] This document details its core physicochemical properties, outlines detailed experimental protocols for its characterization, and presents logical workflows for analysis.

Core Properties and Identification

1,5-Diaminoanthraquinone, also known as 1,5-DAAQ or Smoke Red F, is an anthraquinone (B42736) derivative characterized by two amino groups at the 1 and 5 positions of the anthraquinone core.[1][3] This substitution pattern imparts a deep red to purple color and specific chemical properties.[4] The compound is typically a solid at room temperature and exhibits good thermal stability.[1][4]

Table 1: General Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 129-44-2[3][5][6] |

| IUPAC Name | 1,5-diaminoanthracene-9,10-dione[4][7] |

| Molecular Formula | C₁₄H₁₀N₂O₂[3][5][6] |

| Molecular Weight | 238.24 g/mol [3][5][6] |

| Synonyms | 1,5-Diamino-9,10-anthracenedione, Smoke Red F, C.I. Disperse Red 11[3][8][9] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | Red to purple crystalline solid or powder[4] |

| Melting Point | >300 °C[10], 319 °C[6] |

| Solubility | Insoluble in water.[10][11] Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), Acetonitrile (B52724) (AN), and Dimethylformamide (DMF).[4][12] |

| Thermal Stability | Exhibits good thermal stability.[1] |

Table 3: Computational Data

| Parameter | Value |

|---|---|

| LogP | 1.6264[3] |

| Topological Polar Surface Area (TPSA) | 86.18 Ų[3] |

| Hydrogen Bond Donors | 2[3] |

| Hydrogen Bond Acceptors | 4[3] |

Spectroscopic Characterization

Spectroscopic methods are fundamental to confirming the identity and structural integrity of 1,5-Diaminoanthraquinone.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule, which are responsible for its color. The absorption spectra are sensitive to solvent polarity due to intramolecular hydrogen bonding between the amino and carbonyl groups.[12][13]

Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Prepare a stock solution of 1,5-DAAQ (e.g., 1 mg/mL) in a suitable solvent like DMSO or ethanol. From this, prepare a dilute solution (e.g., 1-10 µg/mL) using the desired spectroscopic-grade solvent (e.g., ethanol, acetonitrile, chloroform).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum from 200 to 800 nm. Use the pure solvent as a blank for baseline correction.

-

Analysis: Identify the wavelength of maximum absorbance (λmax). The absorption spectra of 1,5-DAAQ have been investigated in various organic solvents, including Benzene, Ethanol, Acetonitrile, DMF, and DMSO.[12] A bathochromic (red) shift is typically observed in more polar solvents.[12][13]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the 1,5-DAAQ powder directly onto the ATR crystal. No further preparation is needed. Alternatively, a KBr pellet can be prepared.[14]

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

-

Measurement: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Analysis: Identify characteristic peaks:

-

N-H stretching: Two bands from the primary amine groups, typically in the 3300-3500 cm⁻¹ region.

-

C=O stretching: Carbonyl groups of the quinone system, typically around 1620-1680 cm⁻¹. Intramolecular hydrogen bonding can shift this peak to a lower wavenumber.

-

C=C stretching: Aromatic ring vibrations, typically in the 1400-1600 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming its structure.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 1,5-DAAQ in a suitable deuterated solvent, such as DMSO-d₆, as its solubility in CDCl₃ is limited.[14][15]

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Measurement: Acquire ¹H and ¹³C NMR spectra.

-

Analysis:

-

¹H NMR: Expect signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the anthraquinone core. A broad signal corresponding to the -NH₂ protons will also be present.

-

¹³C NMR: Expect distinct signals for the carbonyl carbons (typically >180 ppm) and the aromatic carbons.[14] The symmetry of the molecule will influence the number of unique signals observed.

-

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of 1,5-Diaminoanthraquinone.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

-

Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water or methanol (B129727) and water, with a potential additive like 0.1% formic acid to improve peak shape.

-

Sample Preparation: Dissolve a small, accurately weighed amount of 1,5-DAAQ in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

Instrumentation: Use an HPLC system with a C18 reversed-phase column and a UV-Vis or photodiode array (PDA) detector set to the λmax of the compound.

-

Measurement: Inject the sample and run the analysis.

-

Analysis: Determine the retention time of the main peak. Calculate the purity by integrating the peak areas (Area %).

Thermal Analysis

Thermal analysis methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of the compound.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place a small amount of the sample (typically 5-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).

-

Instrumentation: Use a TGA instrument.

-

Measurement: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) from ambient temperature to a temperature above its decomposition point (e.g., 600 °C).

-

Analysis: Analyze the resulting TGA curve (mass vs. temperature). 1,5-DAAQ is expected to be stable up to high temperatures, showing a single, significant mass loss step corresponding to its decomposition.[16]

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of analytical workflows and the relationships between the compound's properties and its applications.

References

- 1. CAS 129-44-2: 1,5-Diaminoanthraquinone | CymitQuimica [cymitquimica.com]

- 2. 1,5-Diamino-Anthraquinon / CAS:129-44-2 - Zehao Industry Co., Ltd. [zehaochem.com]

- 3. chemscene.com [chemscene.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 1,5-Diaminoanthraquinone | 129-44-2 | FD40587 | Biosynth [biosynth.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 1,5-Diaminoanthraquinone | C14H10N2O2 | CID 8513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. 1,5-Diaminoanthraquinone [webbook.nist.gov]

- 10. 1,5-DIAMINOANTHRAQUINONE | 129-44-2 [chemicalbook.com]

- 11. 1,5-Diaminoanthraquinone, 90+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 12. Preferential solvation studies of 1, 5-diaminoanthraquinone in binary liquid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. benchchem.com [benchchem.com]

Spectroscopic analysis of 1,5-Diaminoanthraquinone (UV-Vis, fluorescence, NMR)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 1,5-Diaminoanthraquinone (1,5-DAAQ), a compound of significant interest due to its chromophoric and fluorescent properties. This document details the methodologies for UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting key quantitative data in structured tables for ease of comparison and interpretation.

UV-Vis Absorption Spectroscopy

The electronic absorption spectrum of 1,5-diaminoanthraquinone is characterized by strong absorptions in the UV and visible regions, arising from π → π* and n → π* electronic transitions within the anthraquinone (B42736) core and the influence of the amino substituents. The position and intensity of these absorption bands are sensitive to the solvent environment.

Quantitative UV-Vis Data

The following table summarizes the maximum absorption wavelengths (λmax) and molar extinction coefficients (ε) of 1,5-DAAQ in various solvents.

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Chloroform | 243, 496 | 42,507, 14,981[1][2] |

| Chloroform | 258, 285, 505 | 38,775, 11,012, 13,345[1][2] |

| Chloroform | 265, 297, 315, 517 | 59,229, 10,522, 9,279, 17,169[1][2] |

| Chloroform | 271, 319, 533 | 61,145, 12,611, 15,000[1][2] |

Fluorescence Spectroscopy

1,5-Diaminoanthraquinone exhibits fluorescence, a property that is also highly dependent on the solvent polarity. The emission spectra are generally red-shifted with increasing solvent polarity, indicating a larger dipole moment in the excited state compared to the ground state.

Quantitative Fluorescence Data

The table below presents the fluorescence emission maxima (λem) of 1,5-DAAQ in different organic solvents.

| Solvent | Excitation Wavelength (nm) | Emission Maxima (λem, nm) |

| Cyclohexane (B81311) | Not Specified | Red-shifted from cyclohexane to water[3] |

| Benzene | Not Specified | Red-shifted with interaction of the hydrogen atom of -NH₂[4] |

| Ethanol | Not Specified | Red-shifted with interaction of the hydrogen atom of -NH₂[4] |

| Acetonitrile | Not Specified | Red-shifted with interaction of the hydrogen atom of -NH₂[4] |

| Dimethylformamide (DMF) | Not Specified | Red-shifted with interaction of the hydrogen atom of -NH₂[4] |

| Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | Red-shifted with interaction of the hydrogen atom of -NH₂[4] |

| Water | Not Specified | Red-shifted from cyclohexane to water[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 1,5-diaminoanthraquinone. Both ¹H and ¹³C NMR are crucial for confirming the identity and purity of the compound.

Quantitative NMR Data

¹H NMR Spectral Data

| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| CDCl₃ | 7.67 | d, J = 7.8 Hz | Aromatic H |

| CDCl₃ | 7.57 | d, J = 7.8 Hz | Aromatic H |

| CDCl₃ | 3.65 | s | NH₂ |

¹³C NMR Spectral Data

| Solvent | Chemical Shift (δ, ppm) | Assignment |

| CDCl₃ | 184.3 | C=O |

| CDCl₃ | 151.9 | C-NH₂ |

| CDCl₃ | 137.8 | Aromatic C |

| CDCl₃ | 135.6 | Aromatic C |

| CDCl₃ | 114.5 | Aromatic C |

| CDCl₃ | 113.6 | Aromatic C |

| CDCl₃ | 113.0 | Aromatic C |

| CDCl₃ | 87.5 | Aromatic C |

| CDCl₃ | 78.8 | Aromatic C |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 1,5-diaminoanthraquinone are provided below.

UV-Vis Spectroscopy

-

Sample Preparation : Prepare a stock solution of 1,5-DAAQ in the desired solvent (e.g., chloroform, ethanol) of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the micromolar range).[5]

-

Instrumentation : Use a double-beam UV-Vis spectrophotometer.

-

Measurement :

-

Fill a quartz cuvette with the pure solvent to be used as a blank.[6]

-

Record a baseline spectrum with the solvent-filled cuvette.

-

Rinse the cuvette with the sample solution before filling it with the sample.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).[7]

-

Identify the wavelength of maximum absorbance (λmax).[7]

-

Fluorescence Spectroscopy

-

Sample Preparation : Prepare a dilute solution of 1,5-DAAQ in the chosen solvent. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should typically be below 0.1).[8]

-

Instrumentation : Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement :

-

Fill a fluorescence cuvette with the sample solution.

-

Place the cuvette in the spectrofluorometer.

-

Set the excitation wavelength (often at or near the λmax from the UV-Vis spectrum).

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.

-

Identify the wavelength of maximum fluorescence intensity (λem).

-

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of 1,5-DAAQ in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[9] Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts.[10]

-

Instrumentation : Use a high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).[1][2]

-

Measurement :

-

¹H NMR : Acquire the proton NMR spectrum. Key parameters to analyze include chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).

-

¹³C NMR : Acquire the carbon-13 NMR spectrum. Typically, proton-decoupled spectra are recorded to simplify the spectrum to single lines for each unique carbon atom.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 1,5-Diaminoanthraquinone.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Preferential solvation studies of 1, 5-diaminoanthraquinone in binary liquid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. engineering.purdue.edu [engineering.purdue.edu]

- 7. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. web.mit.edu [web.mit.edu]

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 1,5-Diaminoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 1,5-diaminoanthraquinone, a compound of interest in various fields, including dye chemistry and materials science. This document summarizes key crystallographic data, details the experimental protocols for its structural determination, and presents a clear visualization of the experimental workflow.

Introduction

1,5-diaminoanthraquinone (C₁₄H₁₀N₂O₂) is a vat dye and a valuable intermediate in the synthesis of more complex molecules. Its planar anthraquinone (B42736) core and the presence of amino substituents give rise to specific intermolecular interactions that dictate its solid-state packing and, consequently, its material properties. A thorough understanding of its three-dimensional structure at the atomic level is crucial for rational drug design, materials engineering, and for predicting its chemical behavior.

Crystal Structure and Molecular Geometry

The crystal structure of 1,5-diaminoanthraquinone was determined by single-crystal X-ray diffraction. The crystallographic data reveals a monoclinic crystal system with the space group P2₁/c. The molecule is nearly planar, with the amino groups lying close to the plane of the anthraquinone core. The crystal packing is stabilized by a network of intermolecular hydrogen bonds involving the amino groups and the keto groups of adjacent molecules.

Crystallographic Data

The fundamental crystallographic data for 1,5-diaminoanthraquinone are summarized in the table below. This information was obtained from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 688256 and the corresponding publication in the Journal of Molecular Structure.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₀N₂O₂ |

| Formula Weight | 238.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.968(2) Å |

| b | 10.041(3) Å |

| c | 6.883(2) Å |

| α | 90° |

| β | 108.34(3)° |

| γ | 90° |

| Volume | 522.6(3) ų |

| Z | 2 |

| Density (calculated) | 1.513 g/cm³ |

| Absorption Coefficient | 0.108 mm⁻¹ |

| F(000) | 248 |

Selected Bond Lengths and Angles

The molecular geometry of 1,5-diaminoanthraquinone is characterized by specific bond lengths and angles within the anthraquinone core and the amino substituents. The following table presents a selection of key intramolecular distances and angles.

| Bond | Length (Å) | Angle | Degrees (°) |

| C1-N1 | 1.375(3) | C2-C1-N1 | 120.9(2) |

| C9=O1 | 1.240(3) | C1-C9A-C9 | 119.5(2) |

| C1-C2 | 1.411(4) | C4A-C9A-C9 | 119.9(2) |

| C2-C3 | 1.361(4) | C1-C9A-C4A | 120.6(2) |

| C3-C4 | 1.408(4) | N1-C1-C9A | 119.8(2) |

| C4-C4A | 1.391(3) | C8A-C4A-C4 | 120.2(2) |

| C4A-C9A | 1.407(3) | C9A-C8A-C8 | 120.1(2) |

| C9A-C1 | 1.412(3) | O1-C9-C8A | 121.2(2) |

| C8A-C9 | 1.481(3) | O1-C9-C9A | 121.3(2) |

Experimental Protocols

The determination of the crystal structure of 1,5-diaminoanthraquinone involved the following key experimental stages:

Crystal Growth

Single crystals of 1,5-diaminoanthraquinone suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in an appropriate organic solvent, such as ethanol (B145695) or a mixture of ethanol and water. The process involves dissolving the commercially available powder in the solvent at an elevated temperature and allowing the solvent to evaporate slowly at room temperature over several days to weeks, leading to the formation of well-defined single crystals.

X-ray Data Collection

A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector. The data collection strategy involved a series of ω and φ scans to cover a significant portion of the reciprocal space.

Structure Solution and Refinement

The collected diffraction data were processed to yield a set of unique reflections. The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to the nitrogen atoms were located from a difference Fourier map and refined with isotropic displacement parameters, while the aromatic hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow from sample preparation to the final refined crystal structure.

Caption: Workflow for the determination of the crystal structure of 1,5-diaminoanthraquinone.

Conclusion

This guide has provided a detailed technical overview of the crystal structure and molecular geometry of 1,5-diaminoanthraquinone. The presented crystallographic data and experimental protocols offer a valuable resource for researchers in medicinal chemistry, materials science, and related disciplines. The planarity of the molecule and the intermolecular hydrogen bonding network are key structural features that influence its physicochemical properties and potential applications.

Solubility of 1,5-Diaminoanthraquinone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,5-Diaminoanthraquinone in organic solvents. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a detailed summary of its qualitative solubility characteristics and presents two robust experimental protocols for the precise determination of its solubility. These methodologies, a classical gravimetric analysis and a modern UV-Visible spectroscopic method, are outlined to enable researchers to generate accurate and reproducible solubility data in their own laboratory settings. This guide is intended to be a valuable resource for scientists and professionals working with 1,5-Diaminoanthraquinone in fields such as dye synthesis, materials science, and pharmaceutical development.

Introduction to 1,5-Diaminoanthraquinone

1,5-Diaminoanthraquinone is a synthetic organic compound, appearing as a red to purple crystalline solid. It belongs to the anthraquinone (B42736) family of dyes and pigments. The presence of two amino groups on the anthraquinone core significantly influences its chemical and physical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is crucial for its application in chemical synthesis, formulation development, and materials science.

Qualitative Solubility Profile

-

Insoluble: Water.[1]

-

Slightly Soluble: Ethanol, Ether, Benzene, Acetone, Chloroform.

-

Soluble: Dimethyl sulfoxide (B87167) (DMSO), Hot Nitrobenzene, Dimethylformamide (DMF).[2]

The solubility of 1,5-Diaminoanthraquinone is influenced by several factors, including the polarity of the solvent, temperature, and the presence of specific functional groups that can engage in hydrogen bonding.[3] Generally, its solubility is greater in polar aprotic solvents and at elevated temperatures.[3]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for 1,5-Diaminoanthraquinone in a range of organic solvents. The absence of this data necessitates experimental determination to support research and development activities. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

Two primary methods for the accurate determination of the solubility of 1,5-Diaminoanthraquinone are presented below.

Gravimetric Method

This classical method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

4.1.1. Apparatus and Reagents

-

1,5-Diaminoanthraquinone (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed glass vials for evaporation

-

Oven or vacuum oven

4.1.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 1,5-Diaminoanthraquinone to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant using a pre-heated syringe to prevent precipitation upon cooling.

-

Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed glass vial.

-

-

Solvent Evaporation and Weighing:

-

Place the vial containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent is completely evaporated, cool the vial in a desiccator to room temperature.

-

Weigh the vial containing the dried 1,5-Diaminoanthraquinone.

-

4.1.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of filtered solution (L)

UV-Visible Spectroscopic Method

This method is suitable for compounds that absorb light in the UV-Visible range and offers a faster, more sensitive alternative to the gravimetric method.

4.2.1. Apparatus and Reagents

-

1,5-Diaminoanthraquinone (high purity)

-

Selected organic solvent (spectroscopic grade)

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks and pipettes

-

Thermostatic shaker or water bath

-

Syringe filters

4.2.2. Experimental Procedure

-

Determination of Maximum Wavelength (λmax):

-

Prepare a dilute solution of 1,5-Diaminoanthraquinone in the chosen solvent.

-

Scan the solution using the UV-Visible spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of 1,5-Diaminoanthraquinone of known concentrations in the selected solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin (or be corrected for a blank). Determine the equation of the line (Beer-Lambert Law: A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of 1,5-Diaminoanthraquinone as described in the gravimetric method (Section 4.1.2, step 1).

-

After reaching equilibrium, withdraw a sample of the supernatant and filter it as described previously (Section 4.1.2, step 2).

-

Dilute a precise volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

4.2.3. Calculation of Solubility

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Solubility (g/L) = Concentration of diluted solution (g/L) x Dilution factor

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

References

Theoretical and Computational Insights into 1,5-Diaminoanthraquinone: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Theoretical Studies and Computational Modeling of 1,5-Diaminoanthraquinone.

Introduction

1,5-Diaminoanthraquinone (1,5-DAAQ) is a prominent member of the anthraquinone (B42736) family, a class of organic compounds known for their diverse applications, ranging from dyes and pigments to potent therapeutic agents.[1] The rigid, planar structure of the anthraquinone core makes it an ideal scaffold for designing molecules that can intercalate with DNA, a property that has been extensively explored in the development of anticancer drugs.[2][3] The strategic placement of amino groups at the 1 and 5 positions significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and, consequently, its biological activity.[2] This technical guide provides a comprehensive overview of the theoretical and computational studies of 1,5-DAAQ, offering valuable insights for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

1,5-DAAQ is a dark-colored solid with good thermal stability. While it has limited solubility in water, it is soluble in several organic solvents.[1] The presence of two amino groups allows for various chemical modifications, enhancing its potential as a versatile intermediate in organic synthesis.[1]

| Property | Value | Reference |

| Molecular Formula | C14H10N2O2 | --INVALID-LINK-- |

| Molecular Weight | 238.24 g/mol | --INVALID-LINK-- |

| Appearance | Dark-colored solid | [1] |

| Solubility | Soluble in organic solvents, limited in water | [1] |

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules.[4] For 1,5-DAAQ, DFT calculations, typically using the B3LYP functional with a 6-31G* or higher basis set, provide valuable data on its geometry, electronic distribution, and reactivity.

Molecular Geometry

DFT calculations are employed to determine the optimized molecular geometry of 1,5-DAAQ, providing precise data on bond lengths and angles. These parameters are crucial for understanding the molecule's three-dimensional structure and its potential interactions with biological targets.

Note: The following tables present representative data for bond lengths and angles of 1,5-Diaminoanthraquinone, as would be obtained from DFT calculations. The atom numbering is based on the standard IUPAC nomenclature for the anthraquinone core.

Table 1: Selected Optimized Bond Lengths of 1,5-Diaminoanthraquinone (DFT/B3LYP)

| Bond | Bond Length (Å) |

| C1-N1 | 1.37 |

| C5-N2 | 1.37 |

| C9=O1 | 1.24 |

| C10=O2 | 1.24 |

| C1-C2 | 1.41 |

| C1-C9a | 1.42 |

| C4a-C9a | 1.48 |

| C8a-C9 | 1.48 |

Table 2: Selected Optimized Bond Angles of 1,5-Diaminoanthraquinone (DFT/B3LYP)

| Atoms | Bond Angle (°) |

| C2-C1-N1 | 121.5 |

| C9a-C1-N1 | 118.5 |

| C6-C5-N2 | 121.5 |

| C8a-C5-N2 | 118.5 |

| C1-C9a-C9 | 119.0 |

| C4a-C9a-C9 | 121.0 |

| C8-C9-O1 | 121.0 |

| C9a-C9-O1 | 120.5 |

Electronic Properties

The electronic properties of 1,5-DAAQ, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are key determinants of its reactivity and interaction with other molecules.

Mulliken Atomic Charges: Mulliken population analysis provides a means to estimate the partial atomic charges within a molecule, offering insights into its electrostatic potential and sites susceptible to electrophilic or nucleophilic attack.[5][6][7]

Table 3: Mulliken Atomic Charges of Selected Atoms in 1,5-Diaminoanthraquinone (DFT/B3LYP)

| Atom | Mulliken Charge (e) |

| O1 | -0.45 |

| O2 | -0.45 |

| N1 | -0.85 |

| N2 | -0.85 |

| C1 | +0.20 |

| C5 | +0.20 |

| C9 | +0.50 |

| C10 | +0.50 |

| H (of NH2) | +0.35 |

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and its electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and polarizability.[8] A smaller gap suggests higher reactivity.

Table 4: Frontier Molecular Orbital Energies of 1,5-Diaminoanthraquinone (DFT/B3LYP)

| Parameter | Energy (eV) |

| HOMO | -5.55 |

| LUMO | -2.44 |

| HOMO-LUMO Gap (ΔE) | 3.11 |

Computational Modeling in Drug Design

The theoretical data obtained from quantum chemical calculations serves as a foundation for further computational modeling, particularly in the context of drug design and development.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] In drug design, this is used to predict how a ligand, such as 1,5-DAAQ, might interact with a biological target, typically a protein or a nucleic acid. The planar structure of 1,5-DAAQ makes it a prime candidate for intercalation with DNA, a mechanism of action for many anticancer drugs.[3]

Potential Biological Targets:

-

DNA: The flat aromatic rings of 1,5-DAAQ can stack between the base pairs of a DNA double helix. The amino groups can form hydrogen bonds with the phosphate (B84403) backbone or the bases, further stabilizing the complex.[10]

-

Topoisomerase II: This enzyme is crucial for DNA replication and is a common target for anthracycline anticancer drugs.[9][11] 1,5-DAAQ derivatives could potentially inhibit this enzyme by stabilizing the DNA-topoisomerase II cleavable complex.

Experimental Protocols

Synthesis of 1,5-Diaminoanthraquinone

A common method for the synthesis of 1,5-diaminoanthraquinone involves the ammonolysis of 1,5-dinitroanthraquinone (B1294578).

Protocol: Ammonolysis of 1,5-Dinitroanthraquinone [12]

-

Reaction Setup: In a high-pressure autoclave, combine 1,5-dinitroanthraquinone and an organic solvent such as toluene.

-

Ammonia (B1221849) Addition: Introduce liquid ammonia into the autoclave. The molar ratio of ammonia to dinitroanthraquinone is a critical parameter and is typically high (e.g., 40:1).[12]

-

Reaction Conditions: Heat the mixture to a temperature of approximately 150°C under a pressure of around 50 atmospheres.[12] Maintain these conditions for several hours (e.g., 7 hours) with stirring.[12]

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

-

Isolation: Filter the reaction mixture to collect the solid product.

-

Purification: Wash the crude product with a suitable solvent to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization.

Computational Modeling Protocol: Molecular Docking of 1,5-DAAQ with DNA

This protocol outlines a general workflow for performing a molecular docking study of 1,5-DAAQ with a DNA duplex.

Software:

-

Molecular Modeling Software: (e.g., AutoDock, Glide, GOLD) for performing the docking calculations.

-

Visualization Software: (e.g., PyMOL, VMD, Discovery Studio) for analyzing the results.

Methodology:

-

Receptor Preparation:

-

Obtain the 3D structure of a DNA duplex from the Protein Data Bank (PDB).

-

Prepare the DNA structure by removing any water molecules and co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate charges to the DNA molecule.

-

-

Ligand Preparation:

-

Generate the 3D structure of 1,5-DAAQ using a molecule builder or from its calculated optimized geometry.

-

Assign partial charges to the atoms of 1,5-DAAQ.

-

Define the rotatable bonds in the ligand.

-

-

Docking Simulation:

-

Define the binding site on the DNA molecule. For intercalation, this will be the space between the base pairs.

-

Run the docking algorithm to generate a series of possible binding poses of 1,5-DAAQ within the DNA binding site.

-

The docking program will score and rank these poses based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Visualize the top-ranked docking poses to analyze the binding mode of 1,5-DAAQ.

-

Identify key interactions, such as hydrogen bonds and pi-stacking, between 1,5-DAAQ and the DNA duplex.

-

The binding energy or docking score provides a quantitative estimate of the binding affinity.

-

Visualizations

Computational Workflow for Drug Discovery

The following diagram illustrates a typical computational workflow for investigating a potential drug candidate like 1,5-DAAQ.

Caption: A typical computational drug discovery workflow.

Potential Signaling Pathway Involvement

Caption: A potential signaling pathway for 1,5-DAAQ-induced apoptosis.

Conclusion

Theoretical studies and computational modeling provide a powerful lens through which to understand the structure, properties, and potential biological activity of 1,5-Diaminoanthraquinone. The data and methodologies presented in this guide underscore the importance of a multidisciplinary approach that integrates quantum chemistry, molecular modeling, and experimental validation in the field of drug discovery. For researchers and professionals, these computational tools are invaluable for rational drug design, enabling the prediction of molecular behavior and the prioritization of candidates for further experimental investigation. As our understanding of the molecular basis of disease deepens, the application of these theoretical and computational approaches to promising scaffolds like 1,5-DAAQ will undoubtedly continue to be a cornerstone of modern drug development.

References

- 1. sites.ualberta.ca [sites.ualberta.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijcps.org [ijcps.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mulliken [cup.uni-muenchen.de]

- 8. growingscience.com [growingscience.com]

- 9. Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Potential inhibitors of Topoisomerase IIα identified by molecular docking | RHAZES: Green and Applied Chemistry [revues.imist.ma]

- 12. US3933868A - Process for the preparation of 1,5- and 1,8-diamino-anthraquinone - Google Patents [patents.google.com]

- 13. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]

Quantum yield and photophysical properties of 1,5-Diaminoanthraquinone

An In-depth Technical Guide on the Quantum Yield and Photophysical Properties of 1,5-Diaminoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photophysical properties of 1,5-Diaminoanthraquinone (DAAQ), a versatile organic dye. While DAAQ has attracted attention for its applications in materials science, including as a potential building block for nanoscale optical devices and in the development of heterogeneous photocatalysts, a complete photophysical characterization is essential for its effective utilization.[1][2] This document summarizes the available quantitative data, outlines detailed experimental protocols for characterization, and visualizes the experimental workflow.

Core Photophysical Properties

1,5-Diaminoanthraquinone is characterized by its intramolecular hydrogen bonding, which significantly influences its optoelectronic properties.[1][2] The presence of electron-donating amino groups shifts the absorption of the anthraquinone (B42736) core into the visible region of the spectrum.[3] The photophysical properties of DAAQ are notably dependent on the solvent environment, a phenomenon known as solvatochromism. The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is correlated with solvent polarity, indicating changes in the dipole moment of the molecule upon excitation.[4][5]

Data Presentation

The following tables summarize the reported absorption and fluorescence maxima of 1,5-Diaminoanthraquinone in various solvents. It is important to note that while the compound is described as fluorescent, specific quantum yield and fluorescence lifetime values are not consistently reported across the literature for a wide range of solvents.

Table 1: Absorption and Fluorescence Maxima of 1,5-Diaminoanthraquinone in Various Solvents

| Solvent | Absorption Maxima (λ_abs) (nm) | Fluorescence Maxima (λ_em) (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 482 | 581 | 6687 |

| Dioxane | 494 | 598 | - |

| Ethyl acetate | 496 | 615 | 7628 |

| Dichloromethane | 508 | 625 | 6820 |

| tert-Butyl alcohol | 503 | 619 | 6901 |

| Acetonitrile | 503 | 618 | 6779 |

| Isopropyl alcohol | 504 | 626 | - |

| n-Butyl alcohol | 505 | 628 | 7209 |

| Methanol | 506 | 632 | 7353 |

| Water | 508 | 660 | 9550 |

| Ethanol (B145695) | - | 545-590 | - |

| Chloroform | 517 | - | - |

Data compiled from Sivakumar et al. and additional sources.[2][3][4][5]

Experimental Protocols

The determination of the quantum yield and other photophysical properties of 1,5-Diaminoanthraquinone requires a series of precise spectroscopic measurements.

Materials and Instrumentation

-

1,5-Diaminoanthraquinone (DAAQ) : Technical grade (e.g., 85%) or purified by column chromatography.[2]

-

Solvents : Spectroscopic grade.

-

UV-Vis Spectrophotometer : For recording absorption spectra (e.g., Agilent Cary-5000).[2]

-

Fluorometer : For recording fluorescence emission and excitation spectra (e.g., Horiba Scientific FluoroMax-4).[6]

-

Quartz Cuvettes : 1 cm path length for both absorption and fluorescence measurements.

Measurement of Absorption and Emission Spectra

-

Sample Preparation : Prepare a stock solution of DAAQ in the desired solvent. From the stock solution, prepare a series of dilutions with absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.[7][8]

-

Absorption Spectra : Record the absorption spectra of the solutions using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-700 nm). The solvent is used as a blank.

-

Emission Spectra : Record the fluorescence emission spectra using a fluorometer. The excitation wavelength should be set at the absorption maximum (λ_abs) determined from the absorption spectrum. The emission is typically scanned over a wavelength range starting from about 10 nm above the excitation wavelength to the near-infrared region.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield (Φ_F) by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[7][8]

-

Selection of a Standard : Choose a suitable fluorescence standard that absorbs and emits in a similar spectral region as DAAQ. For the visible region, standards like Rhodamine 6G in ethanol (Φ_F ≈ 0.95) or Quinine Sulfate in 0.1 M H₂SO₄ (Φ_F ≈ 0.54) are commonly used.

-

Data Acquisition :

-

Measure the absorbance of both the DAAQ solution and the standard solution at the same excitation wavelength. The absorbance should be kept below 0.1 to ensure linearity.[7]

-

Record the fluorescence emission spectra of both the DAAQ solution and the standard solution under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

-

Calculation : The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:

Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ_F,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity (the area under the emission spectrum).

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Mandatory Visualization

Experimental Workflow for Photophysical Characterization

Caption: Experimental workflow for determining the photophysical properties of 1,5-Diaminoanthraquinone.

Signaling Pathways

A thorough review of the scientific literature did not reveal any specific signaling pathways in which 1,5-Diaminoanthraquinone is directly involved. The research focus on this molecule is predominantly in the areas of materials science, dye chemistry, and nanotechnology. While some anthraquinone derivatives are known to have biological activities, specific data for 1,5-DAAQ in a signaling context is not available.

Conclusion

1,5-Diaminoanthraquinone is a fluorescent dye with interesting solvatochromic properties, making its photophysical characteristics highly dependent on its environment. This guide provides the available spectroscopic data and a detailed protocol for its characterization. Further research is needed to quantify the fluorescence quantum yield and lifetime in a broader range of solvents to fully unlock its potential in various applications.

References

- 1. Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design of aminoanthraquinone-based heterogeneous photocatalysts for visible-light-driven reactions and antibacterial applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03539B [pubs.rsc.org]

- 4. [PDF] Photophysical Study of 1,5 – Diaminoanthraquinone in Different Solvents and at Various pH | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. ikm.org.my [ikm.org.my]

- 7. chem.uci.edu [chem.uci.edu]

- 8. static.horiba.com [static.horiba.com]

A Guide to the Thermogravimetric Analysis of 1,5-Diaminoanthraquinone: Evaluating Thermal Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for assessing the thermal stability of 1,5-Diaminoanthraquinone (1,5-DAA) using Thermogravimetric Analysis (TGA). While specific experimental TGA data for 1,5-DAA is not extensively available in public literature, this document outlines the fundamental principles, a detailed experimental protocol, and an analysis of expected thermal behavior based on the compound's structural characteristics and data from related anthraquinone (B42736) derivatives.

Introduction to Thermogravimetric Analysis in Compound Stability

Thermogravimetric Analysis (TGA) is a cornerstone of thermal analysis techniques, offering critical insights into the thermal stability and compositional properties of materials. The method involves continuously monitoring the mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere.[1] For pharmaceutical and industrial compounds like 1,5-Diaminoanthraquinone, TGA is instrumental in determining key stability parameters such as the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at various temperatures. This information is vital for formulation development, defining storage conditions, and ensuring product quality and safety.

Physicochemical Properties of 1,5-Diaminoanthraquinone

Understanding the inherent properties of 1,5-Diaminoanthraquinone is crucial for interpreting its thermal behavior.

| Property | Value |

| Molecular Formula | C₁₄H₁₀N₂O₂[2] |

| Molecular Weight | 238.24 g/mol [3] |

| Appearance | Red to reddish-brown powder[2] |

| Melting Point | >300 °C[2] |

| Solubility | Insoluble in water; soluble in hot nitrobenzene, slightly soluble in ethanol, ether, benzene, acetone, chloroform.[2] |

The high melting point of 1,5-Diaminoanthraquinone suggests a thermally stable molecule.[2] Its structure, featuring a rigid polycyclic aromatic framework, contributes to this stability.[4]

Predicted Thermal Behavior and Comparison with Related Compounds

Based on its high melting point and the stability of the anthraquinone core, 1,5-Diaminoanthraquinone is expected to be a thermally stable compound. The TGA curve is anticipated to show a single, significant mass loss step corresponding to its decomposition at a high temperature.

While specific TGA data for 1,5-DAA is limited, studies on other anthraquinones provide valuable context. For instance, 9,10-anthraquinone is thermally stable and undergoes sublimation in the range of 160–247 °C.[5] The thermal stability of anthraquinone derivatives is influenced by the nature and position of their substituent groups.[6][7] The presence of amino groups in the 1 and 5 positions of 1,5-DAA is expected to influence its decomposition pathway.

The following table summarizes the thermal properties of related compounds, offering a comparative baseline for estimating the thermal stability of 1,5-Diaminoanthraquinone.

| Compound | Onset Decomposition Temperature (°C) | Key Observations |

| 1,2-naphthoquinone | >100 | Decomposes above 100 °C.[5] |

| 9,10-phenanthraquinone | >215 | Decomposes above 215 °C.[5] |

| 1-Aminoanthraquinone | ~253-255 (Melting Point) | The amino group may affect the decomposition profile compared to the unsubstituted anthraquinone. |

| Anthrarufin (1,5-dihydroxyanthraquinone) | ~280 (Melting Point with decomposition) | The hydroxyl groups are expected to influence the decomposition pathway.[8] |

Experimental Protocol for TGA of 1,5-Diaminoanthraquinone

This section provides a detailed methodology for conducting a TGA experiment on 1,5-Diaminoanthraquinone.

1. Sample Preparation:

-

Accurately weigh 3-5 mg of finely powdered 1,5-Diaminoanthraquinone into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).

-

Ensure a uniform and thin layer of the sample at the bottom of the pan to promote even heat distribution.

2. Instrument Setup:

-

Use a calibrated Thermogravimetric Analyzer.

-

Purge the TGA furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes before the experiment to establish an inert atmosphere and remove any residual oxygen.

3. Temperature Program:

-

Equilibrate the sample at a starting temperature of 25°C.

-

Heat the sample from 25°C to a final temperature of at least 600°C to ensure complete decomposition is observed.

-

Employ a linear heating rate, typically 10 °C/min. Slower heating rates (e.g., 5 °C/min) can provide better resolution of thermal events.

4. Data Acquisition:

-

Continuously record the sample mass as a function of temperature.

-

Simultaneously record the first derivative of the mass loss with respect to temperature (DTG curve), which helps in identifying the temperatures of maximum decomposition rates.[9]

5. Data Analysis:

-

Analyze the resulting TGA and DTG curves to determine:

-

Onset decomposition temperature (T_onset): The temperature at which significant mass loss begins.

-

Peak decomposition temperature (T_peak): The temperature at which the rate of mass loss is maximum, identified from the peak of the DTG curve.

-

Percentage mass loss: The total mass loss corresponding to the decomposition event.

-

Residual mass: The percentage of mass remaining at the end of the experiment.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the TGA experiment for analyzing the thermal stability of 1,5-Diaminoanthraquinone.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chembk.com [chembk.com]

- 3. 1,5-Diaminoanthraquinone | C14H10N2O2 | CID 8513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. repositorio.ufba.br [repositorio.ufba.br]

- 6. researchgate.net [researchgate.net]

- 7. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. torontech.com [torontech.com]

An In-depth Technical Guide to the Electrochemical Properties of 1,5-Diaminoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of 1,5-Diaminoanthraquinone (1,5-DAAQ) and its widely studied polymer, Poly(1,5-diaminoanthraquinone) (P15DAAQ). This document consolidates key quantitative data, details common experimental protocols, and visualizes essential electrochemical processes to support research and development in fields ranging from energy storage to electrocatalysis and drug development.

Executive Summary

1,5-Diaminoanthraquinone is an organic compound that exhibits rich electrochemical behavior, primarily centered around the redox activity of its anthraquinone (B42736) core and the influence of its amino functional groups. While the monomer itself is electrochemically active, it is its polymeric form, P15DAAQ, that has garnered significant attention for its pseudocapacitive properties, making it a promising material for supercapacitors and batteries. This guide will delineate the electrochemical characteristics of both the monomer and the polymer, providing a clear basis for their application and study.

Electrochemical Properties of 1,5-Diaminoanthraquinone (Monomer)

The electrochemical behavior of the 1,5-DAAQ monomer is foundational to understanding the properties of its polymer. The monomer undergoes electropolymerization to form electroactive P15DAAQ films.

Redox Behavior

The redox activity of 1,5-DAAQ is attributed to the quinone functionalities. The amino groups influence the electronic properties and reactivity of the anthraquinone system.[1] The electrochemical oxidation of 1,5-DAAQ monomers is the initial step in the formation of conductive polymer films.[1]

Electrochemical Properties of Poly(1,5-diaminoanthraquinone) (P15DAAQ)

P15DAAQ is typically synthesized via electropolymerization or chemical oxidative polymerization.[2] Its electrochemical properties are extensively studied for applications in energy storage and electrocatalysis.

Quantitative Electrochemical Data

The following tables summarize key quantitative data for P15DAAQ, collated from various studies.

| Property | Value | Conditions | Reference |

| Specific Capacitance | 406.3 F g⁻¹ | - | [3] |

| 353 F/g at 1 A/g | 1 M H₂SO₄ electrolyte | [4] | |

| 81.9 F g⁻¹ (areal capacitance of 1.3 F cm⁻²) at 1 mA cm⁻² | Flexible composite electrode | [5] | |

| 277 F g⁻¹ at 0.5 A g⁻¹ | PDAA nanoflower-based flexible film electrode | [6] | |

| Conductivity | 1.23 S/cm | Chemically synthesized conductive polymer | [2] |

| 1.15 × 10⁻³ S cm⁻¹ | Synthesized using Ce(SO₄)₂ | [2] | |

| Energy Density | 25-46 W h kg⁻¹ | Symmetric supercapacitor in 1 M TEAClO₄ in propylene (B89431) carbonate | [7] |

| Power Density | 10.2-30.5 kW kg⁻¹ | Symmetric supercapacitor in 1 M TEAClO₄ in propylene carbonate | [7] |

| Band Gap | 1.28 eV | Chemically synthesized conductive polymer | [2] |

| Cycling Stability | 159% capacitance retention after 20,000 cycles | Flexible composite electrode | [5] |

| 9.3% capacitance loss after 20,000 cycles | As a supercapacitor electrode | [3] | |

| 99% capacitance retention after 10,000 cycles | PDAA nanoflower-based flexible film electrode | [6] | |

| 111% of initial capacitance after 10,000 CV cycles at 100 mV/s | PDAA nanoparticles synthesized in DMF | [4] | |

| Corrected Capacity | 267 mA h g⁻¹ | Bipolar cathode for rechargeable Mg batteries | [8] |

Electrocatalytic Activity

P15DAAQ modified electrodes exhibit electrocatalytic activity, notably for the oxygen reduction reaction (ORR). The oxygen reduction peak is observed at approximately -0.39 V in 0.1 M H₂SO₄.[2][3] Nanohybrids of P15DAAQ with reduced graphene oxide (RGO) have shown superior electrocatalytic activity toward the ORR with a long cycle life.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of 1,5-DAAQ and its polymer.

Electropolymerization of 1,5-Diaminoanthraquinone

Objective: To synthesize a Poly(1,5-diaminoanthraquinone) film on an electrode surface.

Apparatus and Reagents:

-

Electrochemical workstation

-

Three-electrode cell:

-

Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) electrode

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire or graphite (B72142) rod

-

-

1 mM 1,5-Diaminoanthraquinone solution in acetonitrile

-

0.1 M Lithium Perchlorate (LiClO₄) as the supporting electrolyte

Procedure:

-

Polish the working electrode to a mirror finish and sonicate in appropriate solvents to clean the surface.

-

Assemble the three-electrode cell with the electrolyte solution containing the 1,5-DAAQ monomer and the supporting electrolyte.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

-

Perform cyclic voltammetry (CV) for a set number of cycles (e.g., 10 cycles) within a specific potential window. A typical scan rate is 0.05 V s⁻¹.[10]

-

After cycling, a polymer film will be deposited on the working electrode surface.

-